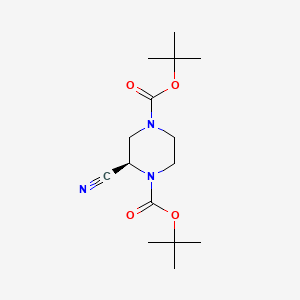

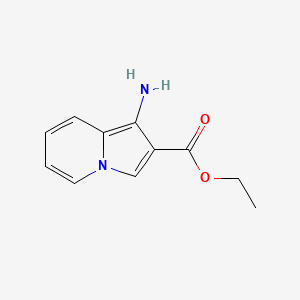

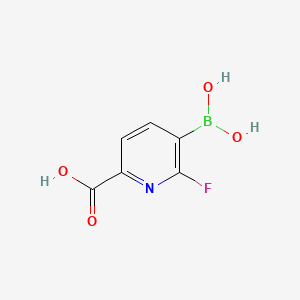

![molecular formula C11H12N2O3 B577608 Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1220039-84-8](/img/structure/B577608.png)

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound that falls under the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be analyzed using various techniques such as IR, 1H- and 13C-NMR, and mass spectral data . The molecular structure can also be calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be determined using various analytical techniques. The molecular weight of the compound is 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a complexity of 140 .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its importance in organic chemistry and medicinal chemistry research. For instance, it has been utilized in the creation of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and other fused systems, showcasing its versatility in constructing complex molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anti-viral Research

In the domain of antiviral research, derivatives of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate have been synthesized and evaluated for their efficacy against hepatitis B virus (HBV). A study highlighted the anti-HBV activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, identifying compounds with significant inhibitory effects on HBV DNA replication (Chen et al., 2011).

Heterocyclic Chemistry

The compound's utility extends to the broader field of heterocyclic chemistry, where it is involved in the synthesis of novel heterocyclic frameworks. Studies have explored the synthesis of various imidazo and pyrazolo derivatives, contributing to the rich diversity of heterocyclic compounds and their potential applications in drug development and other areas of chemical research (Ehler, Robins, & Meyer, 1977).

Chemical Modifications and Reactivity

Research also delves into chemical reactions and modifications involving Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, providing insights into its reactivity and potential for creating novel compounds. This includes investigations into its behavior under various chemical conditions, such as nitration, and its use as a building block in synthesizing new chemical entities with potential biological activities (Teulade et al., 1982).

Propriétés

IUPAC Name |

ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOFFRLWOOPFIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

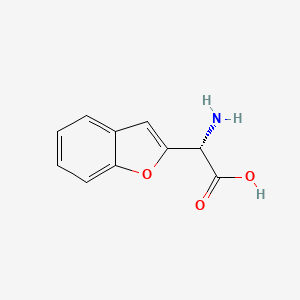

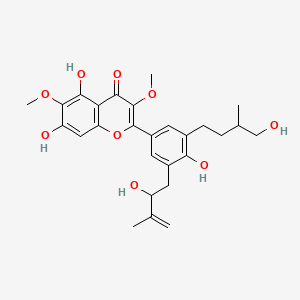

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

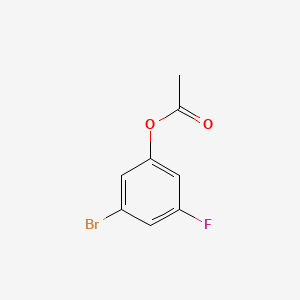

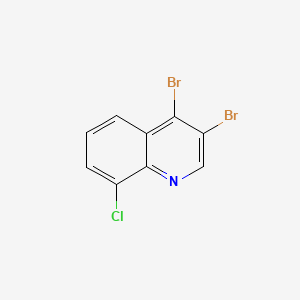

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)

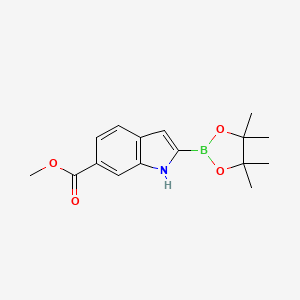

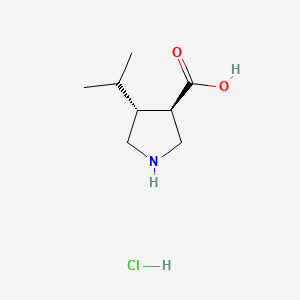

![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)